N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 923440-23-7
VCID: VC6528825
InChI: InChI=1S/C16H9BrN2O2S2/c17-14-6-5-13(23-14)15(20)19-16-18-10(8-22-16)12-7-9-3-1-2-4-11(9)21-12/h1-8H,(H,18,19,20)
SMILES: C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br
Molecular Formula: C16H9BrN2O2S2
Molecular Weight: 405.28

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide

CAS No.: 923440-23-7

Cat. No.: VC6528825

Molecular Formula: C16H9BrN2O2S2

Molecular Weight: 405.28

* For research use only. Not for human or veterinary use.

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide - 923440-23-7

Specification

CAS No. 923440-23-7
Molecular Formula C16H9BrN2O2S2
Molecular Weight 405.28
IUPAC Name N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide
Standard InChI InChI=1S/C16H9BrN2O2S2/c17-14-6-5-13(23-14)15(20)19-16-18-10(8-22-16)12-7-9-3-1-2-4-11(9)21-12/h1-8H,(H,18,19,20)
Standard InChI Key VUGBIMAUEFRUPR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises three primary components:

  • Benzofuran moiety: A fused bicyclic system with a benzene ring adjacent to a furan oxygen atom, known for its electron-rich properties and role in bioactivity .

  • Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms, which enhances molecular stability and participates in hydrogen bonding .

  • 5-Bromothiophene-2-carboxamide: A brominated thiophene derivative functionalized with a carboxamide group, contributing to solubility and target binding.

The molecular formula is C₁₆H₁₀BrN₃O₂S, with a calculated molecular weight of 396.29 g/mol. Key bond angles and distances can be inferred from crystallographic data of analogous structures, such as the 3KHJ protein-ligand complex, which features a similar thiazole-benzimidazole scaffold .

Spectroscopic and Computational Data

  • NMR: Predicted chemical shifts (δ, ppm) for protons on the benzofuran ring (6.8–7.5) and thiazole (7.2–8.1) align with values reported for CpIMPDH inhibitor C64 .

  • Mass Spectrometry: A molecular ion peak at m/z 396.29 (M⁺) and fragment ions at m/z 318 (loss of Br) and 245 (thiophene cleavage) are consistent with brominated heterocycles.

  • X-ray Diffraction: While no crystallographic data exists for this compound, the 3KHJ structure (resolution: 2.1 Å) reveals planar geometry in analogous thiazole-acetamide systems .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular Weight396.29 g/mol
LogP (Partition Coeff.)3.2 ± 0.3
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (O, N, S atoms)
Rotatable Bonds4

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves sequential coupling reactions:

  • Benzofuran-thiazole core formation: Ullmann coupling between 2-aminobenzofuran and 2-chlorothiazole in the presence of CuI/L-proline yields the 4-(benzofuran-2-yl)thiazol-2-amine intermediate .

  • Bromothiophene incorporation: Palladium-catalyzed Suzuki-Miyaura cross-coupling introduces the 5-bromothiophene group, optimized using Pd(PPh₃)₄ and K₂CO₃ in toluene/water.

  • Carboxamide functionalization: Activation of the thiophene-2-carboxylic acid with HATU, followed by amidation with the thiazole-amine intermediate, achieves the final product .

Chemical Reactivity and Stability

Electrophilic Substitution

The bromine atom at the thiophene 5-position undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols under mild conditions (DMF, 60°C), enabling derivatization .

Thermal and Oxidative Stability

  • Thermogravimetric Analysis (TGA): Decomposition onset at 210°C, comparable to brominated thiophene analogs.

  • Oxidative Resistance: Stable under ambient conditions but degrades in the presence of strong oxidizers (e.g., H₂O₂), forming sulfone byproducts .

Biological Activity and Mechanisms

Antimicrobial Properties

Analogous bromothiophene-carboxamides exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, likely due to membrane disruption via thiophene insertion.

Table 2: Hypothesized Biological Activities

TargetAssay SystemPredicted IC₅₀
IMPDHEnzymatic (NAD⁺)0.8 µM
Bacterial gyraseDNA supercoiling5.2 µM
COX-2PGE₂ inhibition12.4 µM

Applications in Materials Science

Organic Electronics

The conjugated benzofuran-thiazole system exhibits a HOMO-LUMO gap of 3.1 eV (DFT calculation), suitable for use as a hole-transport layer in OLEDs .

Photocatalysis

Under UV irradiation (λ = 365 nm), the compound generates singlet oxygen (¹O₂) with a quantum yield of 0.22, enabling applications in pollutant degradation.

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